P7C3 - 301353-96-8

P7C3

Catalog Number: EVT-278247
CAS Number: 301353-96-8
Molecular Formula: C21H18Br2N2O
Molecular Weight: 474.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pro-neurogenic and neuroprotective compound. Blocks apoptosis of newborn neurons of the dentate gyrus. Also protects mature neurons. Enhances neurogenesis and additionally improves cognitive behaviour. Blood-brain barrier permeable. Active in vivo.
P7C3 is an orally bioavailable and brain penetrant aminopropyl carbazole that exhibits proneurogenic and neuroprotective activity by preventing apoptosis of newly postmitotic neurons in the subgranular zone of the hippocampal dentate gyrus. At doses of 5 mg/kg and above, it has been shown to promote the survival of neurons in various rodent models of neurodegeneration or nerve injury. While the precise mechanism of action through which these effects are exerted remains uncertain, P7C3 recently has been shown to bind nicotinamide phosphoribosyltransferase, the rate-limiting enzyme involved in the conversion of nicotinamide into NAD.
P7C3 is a proneurogenic, neuroprotective agent. P7C3 protects newborn neurons from apoptotic cell death, and promotes neurogenesis in mice and rats in the subgranular zone of the hippocampal dentate gyrus, the site of normal neurogenesis in adult mammals. P7C3 is orally available, nontoxic, stable in mice, rats, and cell culture, and capable of penetrating the blood-brain barrier.

P7C3-A20

Compound Description: P7C3-A20 (3,6-Dibromo-beta-fluoro-N-(3-methoxyphenyl)-9H-carbazole-9-propanamine) is a potent aminopropyl carbazole analog of P7C3. It exhibits enhanced neuroprotective properties compared to P7C3 in various models, including Parkinson's disease, amyotrophic lateral sclerosis, traumatic brain injury, and age-related cognitive decline. [, , , , , , , , , , , ]

Relevance: P7C3-A20 is structurally similar to P7C3 and shares its proneurogenic and neuroprotective capabilities, often demonstrating greater potency and efficacy. [, , , , , , , , , , , ]

Compound Description: (-)-P7C3-S243 is another aminopropyl carbazole analog of P7C3 with improved drug-like properties, including enhanced potency, oral bioavailability, metabolic stability, and blood-brain barrier permeability. It has demonstrated neuroprotective effects in models of hippocampal neurogenesis and Parkinson's disease. [, ]

Relevance: (-)-P7C3-S243 is structurally related to P7C3 and shares its neuroprotective activity, highlighting the potential of this chemical scaffold for developing therapeutics for neurodegenerative diseases. [, ]

Nicotinamide

Relevance: Nicotinamide is the substrate for nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that P7C3 activates. Supplementation with nicotinamide potentiates the neuroprotective effect of P7C3, suggesting a shared mechanism involving NAD+ biosynthesis. [, ]

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol (Compound 1)

Compound Description: Compound 1 is a P7C3 derivative that promotes neurogenesis in rat neural stem cells. []

Relevance: This compound, along with compound 2 (described below), highlights the structural diversity within the P7C3 family and the potential for exploring different derivatives for specific therapeutic applications. Both compounds share the core carbazole structure with P7C3. []

N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide (Compound 2)

Compound Description: Compound 2 is another P7C3 derivative reported to enhance neurogenesis in rat neural stem cells. []

Relevance: Similar to compound 1, this derivative emphasizes the potential of exploring the chemical space around P7C3 to identify compounds with improved potency and selectivity for specific neuroprotective applications. []

Source and Classification

P7C3 was derived from an unbiased drug discovery program that focused on enhancing neuron survival in various rodent models of neurodegeneration. The specific structural classification of P7C3 identifies it as an aminopropyl carbazole, which is characterized by its ability to cross the blood-brain barrier and exert neuroprotective effects without significant toxicity to various animal models, including embryonic and adult mice .

Synthesis Analysis

The synthesis of P7C3 involves several key steps that highlight its complexity and the need for precision in chemical processes. The initial synthesis utilizes optically active glycidol 3-nosylate, combined with specific reagents such as C4F9S02F and tetrabutylammonium salts. The process allows for the generation of a single enantiomer, which is crucial for maximizing the compound's efficacy .

Technical Details

  • Starting Materials: Optically active glycidol 3-nosylate.
  • Key Reagents: C4F9S02F, tetrabutylammonium salts.
  • Scalability: The synthesis has been optimized to produce hundred-gram batches efficiently, facilitating further biological testing and application development .
Molecular Structure Analysis

The molecular structure of P7C3 features a central aminopropyl carbazole core, which is critical for its biological activity. Detailed structural analysis has shown that modifications to this core can significantly impact the compound's efficacy.

Relevant Data

  • Molecular Formula: C21H18Br2N2O.
  • Key Functional Groups: Includes an aminopropyl group and bromine substituents that are essential for its neuroprotective action.
  • Enantiomeric Activity: Research indicates that the (S)-enantiomer exhibits significant neuroprotective effects, while the (R)-enantiomer shows negligible activity .
Chemical Reactions Analysis

P7C3 undergoes various chemical interactions that contribute to its biological effects. Notably, it activates specific intracellular targets that play roles in neuronal survival.

Technical Parameters

  • Target Interaction: P7C3 has been shown to interact with proteins involved in metabolic pathways, including phosphoglycerate kinase 1 (PGK1), influencing glycolytic processes within cells .
  • Binding Studies: Techniques such as photo-crosslinking and affinity purification have been employed to elucidate the binding dynamics between P7C3 and its target proteins .
Mechanism of Action

The mechanism by which P7C3 exerts its neuroprotective effects involves enhancing nicotinamide adenine dinucleotide (NAD) flux within neurons during energy crises. This action is crucial for preventing cell death under conditions that would typically lead to apoptosis.

Detailed Description

  • NAD Enhancement: P7C3 promotes NAD synthesis through activation of nicotinamide adenine dinucleotide biosynthetic pathways.
  • Cellular Impact: By targeting enzymes like NAMPT (nicotinamide phosphoribosyltransferase), P7C3 effectively increases neuronal resilience against stressors such as oxidative damage and metabolic dysfunction .
Physical and Chemical Properties Analysis

P7C3 exhibits several physical and chemical properties that are relevant for its application in pharmacology.

Applications

P7C3 has significant potential in scientific research and clinical applications, particularly concerning neurodegenerative diseases.

Introduction to P7C3 in Neurodegenerative Research

Significance of Neuroprotection in Modern Medicine

Neurodegenerative diseases represent one of modern medicine's most formidable challenges, affecting millions globally with devastating personal, societal, and economic consequences. Conditions including Parkinson's disease, amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and traumatic brain injury (TBI) share a common pathological feature: progressive neuronal cell death that current therapies fail to arrest [1]. The limitations of existing treatments are starkly evident—for instance, riluzole, the front-line therapy for ALS, extends lifespan by merely 2-3 months without halting neuromuscular decline [1]. Similarly, despite decades of research and numerous clinical trials, no disease-modifying therapies exist for most neurodegenerative conditions. The economic burden is staggering, with TBI alone affecting approximately 75 million people worldwide and costing an estimated $80 billion annually in the United States [2] [6]. This therapeutic gap underscores the urgent need for innovative approaches that can protect vulnerable neurons and potentially reverse neurodegeneration.

Historical Context: Evolution of Target-Agnostic Screening in Drug Discovery

The late 20th century witnessed a fundamental shift in drug discovery paradigms, moving from physiology-based phenotypic screening toward target-based approaches driven by advances in molecular biology and genomics. This transition was characterized by high-throughput screening against purified recombinant targets and structure-based drug design. While successful in some therapeutic areas, this reductionist strategy yielded disappointing results for complex neurodegenerative diseases [3] [7]. Between 1999-2008, an analysis revealed that the majority of first-in-class drugs originated from phenotypic screening rather than target-based approaches [3]. This finding catalyzed a paradigm reevaluation, recognizing that target-based approaches might be inadequate for diseases with multifactorial pathophysiology, especially when validated molecular targets are lacking. Phenotypic screening—defined as evaluating compounds based on their effects on cellular or organismal phenotypes rather than specific molecular targets—re-emerged as a powerful discovery strategy. Notable successes from this approach include daclatasvir for hepatitis C (targeting NS5A protein) and ivacaftor for cystic fibrosis (modulating CFTR channel gating), both discovered without prior target hypotheses [3].

P7C3 as a Paradigm Shift in Phenotypic Screening Strategies

The discovery of P7C3 exemplifies the resurgence of phenotypic screening for complex neurological disorders. In contrast to conventional target-focused approaches, researchers at UT Southwestern Medical Center employed an unbiased, in vivo screen in living mice to identify compounds enhancing hippocampal neurogenesis [1] [5]. From a library of 1,000 drug-like chemicals, compounds were randomly pooled and administered via intracerebroventricular infusion while monitoring bromodeoxyuridine (BrdU) labeling of newborn hippocampal neurons [1] [6]. This approach led to the identification of an aminopropyl carbazole designated P7C3 (originating from Pool 7, Compound 3), which doubled neurogenesis in mice without increasing proliferation [1] [6]. This molecule demonstrated favorable drug-like properties, including oral bioavailability, blood-brain barrier penetration, and minimal toxicity at therapeutic doses [1] [5]. The discovery of P7C3 validated a critical premise: that unbiased phenotypic screening in complex in vivo systems could identify neuroprotective compounds with translational potential, circumventing the limitations of target-focused approaches for diseases with incompletely understood pathophysiology.

Properties

CAS Number

301353-96-8

Product Name

P7C3

IUPAC Name

1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol

Molecular Formula

C21H18Br2N2O

Molecular Weight

474.2 g/mol

InChI

InChI=1S/C21H18Br2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2

InChI Key

FZHHRERIIVOATI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O

Solubility

Soluble in DMSO, not in water

Synonyms

P7C3

Canonical SMILES

C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.